COX-2 Inhibitory Potency of the 1,5-Diphenylimidazole-2-thioether Scaffold vs. Standard Inhibitors
The closest structurally characterized analog, 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide (Compound 1 in the Şahin et al. series), which shares the identical 1,5-diphenylimidazole-2-thioether core with CAS 1207022-12-5 but differs in the N-acetamide substituent (thiazole vs. isopropyl), achieved 88.5% COX-2 inhibition at 10 µM. The standard inhibitor DuP-697 achieved 97.2% inhibition under identical conditions [1]. This demonstrates that the 1,5-diphenylimidazole-2-thioether pharmacophore itself confers substantial COX-2 engagement potential.
| Evidence Dimension | COX-2 percent inhibition at 10 µM |
|---|---|
| Target Compound Data | 88.5 ± 1.12% (closest core-identical analog: Compound 1, 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide) |
| Comparator Or Baseline | DuP-697 (standard COX-2 inhibitor): 97.2 ± 1.36% |
| Quantified Difference | Target analog achieves 91.1% of the standard inhibitor's COX-2 inhibition at equimolar concentration |
| Conditions | COX Fluorescent Inhibitor Screening Assay Kit (Cayman Chemical, No. 700100); 10 µM compound concentration; DMSO < 1%; excitation 530–540 nm, emission 585–595 nm |
Why This Matters
This establishes the 1,5-diphenylimidazole-2-thioether core as a validated COX-2 inhibitory scaffold, providing a credible basis for screening CAS 1207022-12-5 in inflammatory target panels; the N-isopropyl substitution may further modulate COX-2 vs. COX-1 selectivity relative to the thiazole-bearing analog.
- [1] Şahin Z, Kalkan M, Berk B, Yurttaş L, Bender C, Kaleli SN, Demirayak Ş. Table 1: COX-1 and COX-2 enzyme inhibition results. Turkish Journal of Chemistry. 2021;45(6):1841-1853. doi:10.3906/kim-2104-54. PMC10734748. View Source
